molecular formula C14H27N3O9 B605847 Azido-PEG4-alpha-D-mannose

Azido-PEG4-alpha-D-mannose

Cat. No.: B605847
M. Wt: 381.38 g/mol
InChI Key: AJCOHNWPGBTGTQ-DGTMBMJNSA-N
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Description

Azido-PEG4-alpha-D-mannose (CAS: 1632372-86-1) is a bifunctional polyethylene glycol (PEG) derivative designed for targeted bioconjugation and drug delivery applications. Its structure comprises three key components:

  • Azide group (-N₃): Enables copper-catalyzed or copper-free click chemistry (e.g., with alkyne, DBCO, or BCN groups) for selective and efficient conjugation .
  • PEG4 spacer: A tetraethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and improves biocompatibility .
  • Alpha-D-mannose: A monosaccharide that targets mannose-binding receptors (e.g., C-type lectins) on immune cells, dendritic cells, and certain cancer cells, enabling tissue-specific delivery .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Alkylation Reactions

A primary route involves alkylation of a protected alpha-D-mannose derivative with a PEG4-azide bearing a leaving group. For example, tosylate or mesylate derivatives of PEG4-azide react with deprotonated hydroxyl groups on mannose under basic conditions.

Reaction Conditions:

  • Protected mannose precursor : 3,4,6-tri-O-acetyl-alpha-D-mannose (to mask reactive hydroxyls at C3, C4, and C6).

  • PEG4-azide mesylate : Synthesized by treating PEG4-azide with mesyl chloride in dichloromethane (DCM) and triethylamine.

  • Base : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : ~65–70% after column chromatography.

Mechanism:

The C2 hydroxyl of mannose attacks the electrophilic carbon of the PEG4-azide mesylate, forming an ether bond. Subsequent deprotection with sodium methoxide in methanol removes acetyl groups, yielding the final product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry offers a modular approach. Here, a propargyl-functionalized mannose derivative reacts with azido-PEG4-amine under Cu(I) catalysis.

Procedure:

  • Propargyl mannose synthesis :

    • Treat alpha-D-mannose with propargyl bromide and NaH in DMF to selectively alkylate the C2 hydroxyl.

  • CuAAC conjugation :

    • Combine propargyl mannose (1 eq), azido-PEG4-amine (1.2 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in DMF/H₂O (9:1).

    • Stir at 40°C for 12 hours.

  • Purification : Dialysis (1 kDa cutoff) against water, followed by lyophilization.

  • Yield : 82%.

Advantages:

  • High regioselectivity and minimal side products.

  • Compatible with aqueous conditions, reducing organic solvent use.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables ether synthesis between a mannose alcohol and PEG4-azide alcohol under mild conditions.

Protocol:

  • Reactants :

    • 2-O-unprotected mannose (1 eq).

    • PEG4-azide alcohol (1.5 eq).

  • Reagents : Triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF.

  • Conditions : Stir at 0°C to room temperature for 24 hours.

  • Deprotection : Remove benzyl groups via hydrogenolysis (H₂, Pd/C).

  • Yield : ~75% after silica gel chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O): Peaks at δ 5.2–5.4 ppm confirm the alpha-anomeric proton of mannose. PEG4 spacer protons appear as a multiplet at δ 3.5–3.7 ppm, while the azide terminal CH₂ resonates at δ 3.3 ppm.

  • ¹³C NMR : The anomeric carbon (C1) of mannose appears at δ 95–100 ppm. PEG4 carbons show signals at δ 70–75 ppm.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 382.4 (theoretical: 381.38 g/mol).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% by reverse-phase C18 column (acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation65–7090–95Scalable, minimal byproductsRequires extensive protection/deprotection
CuAAC8295–98Aqueous compatibility, high efficiencyCopper contamination risks
Mitsunobu7592–95Mild conditions, stereochemical controlHigh reagent cost

Industrial-Scale Considerations

Solubility Challenges

  • PEG4-azide intermediates exhibit poor solubility in nonpolar solvents. Reactions often require DMF or DMSO (5–25% v/v) to maintain homogeneity.

Purification Optimization

  • Dialysis : Effective for removing unreacted PEG4-azide (MW < 1 kDa).

  • Lyophilization : Preserves product stability but may require buffer exchange to avoid salt contamination.

Emerging Innovations

Enzymatic Glycosylation

Recent advances employ glycosyltransferases to attach PEG4-azide to mannose, bypassing protection steps. For example, E. coli-expressed mannosyltransferases achieve 60% conversion in phosphate buffer (pH 7.4).

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor with immobilized Cu(I) catalyst achieves 90% conversion in CuAAC reactions .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group enables efficient participation in click chemistry via CuAAC, forming stable triazole linkages with terminal alkynes. This reaction is pivotal for constructing PROTACs (Proteolysis Targeting Chimeras) and glycoconjugates.

Key Characteristics

ParameterDetailsSource
Reaction ConditionsAqueous solvents, room temperature, Cu(I) catalyst (e.g., CuBr/PMDTA)
Yield52–86% (depending on substrate)
ApplicationsPROTAC synthesis, glycodendron assembly, enzyme modification

Example : Azido-PEG4-α-D-mannose reacts with propargyl-functionalized biomolecules (e.g., proteins, peptides) under CuAAC conditions to generate triazole-linked conjugates. This method was used to synthesize mannose-terminated dendrons with enhanced cellular uptake .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For copper-sensitive biological systems, SPAAC with strained alkynes (e.g., DBCO or BCN) is employed. This reaction avoids cytotoxic copper catalysts and maintains protein functionality.

Key Findings

  • Efficiency : NHS-PEG4-DBCO conjugates achieved 82% yield in enzyme modification .
  • Stability : Triazoles formed via SPAAC exhibit hydrolytic stability under physiological conditions .
  • Selectivity : Enables site-specific conjugation in complex biological matrices .

Case Study : In lysosomal enzyme therapy, Azido-PEG4-α-D-mannose was conjugated to M6P glycans via DBCO-PEG4-NHS, enhancing lysosomal targeting without compromising enzyme activity .

Bioconjugation in PROTAC Development

Azido-PEG4-α-D-mannose serves as a critical linker in PROTACs, bridging E3 ubiquitin ligase ligands (e.g., cereblon) and target protein binders (e.g., kinase inhibitors).

Mechanistic Insight

  • Ubiquitination : The PROTAC recruits the target protein to E3 ligases, triggering ubiquitination.
  • Degradation : Ubiquitinated proteins are recognized and degraded by the proteasome .

Performance Metrics

ParameterOutcomeSource
Solubility EnhancementPEG4 spacer improves aqueous solubility (>50 mg/mL)
In Vivo StabilityExtended half-life due to PEGylation

Optimized Protocols

StepConditionsYield
Azide-Alkyne CouplingCuBr/PMDTA, DMF/H₂O, 40°C, 12 hr86%
DeprotectionTFA/Zemplén conditions82%

Key Takeaways

  • Azido-PEG4-α-D-mannose enables versatile bioconjugation via CuAAC and SPAAC, with yields >80% under optimized conditions .
  • Its PEG4 spacer enhances solubility and biocompatibility, critical for therapeutic applications .
  • Challenges like aggregation necessitate careful optimization of reaction protocols .

This compound’s unique reactivity and modular design make it indispensable in modern drug development and glycobiology research.

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent linking of biomolecules, such as proteins, peptides, and nucleic acids, to enhance their functionality or targeting capabilities. Azido-PEG4-alpha-D-mannose serves as a versatile linker in this context due to its azide group, which allows for efficient click chemistry reactions. This property facilitates the formation of stable triazole linkages with alkynes, enabling the construction of complex biomolecular architectures.

Key Features:

  • Azide Group: Enables copper-catalyzed click chemistry for selective conjugation.
  • PEG Spacer: Improves solubility and biocompatibility.
  • Mannose Moiety: Targets cells expressing mannose-binding proteins, enhancing specificity in drug delivery.

Drug Delivery Systems

The mannose component of this compound is particularly valuable for targeting macrophages and dendritic cells, which express mannose receptors. This targeting capability can significantly improve the efficacy of therapeutic agents by directing them to specific immune cells involved in disease processes.

Applications in Drug Delivery:

  • Cancer Therapy: Enhances the delivery of chemotherapeutics directly to tumor-associated macrophages.
  • Inflammation Treatment: Facilitates targeted delivery of anti-inflammatory drugs to sites of inflammation.

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound is utilized in the design of PROTACs, which are bifunctional molecules that can induce the degradation of specific proteins within cells. The incorporation of this compound enables the efficient targeting of proteins for destruction by the proteasome, thus providing a novel approach to treat diseases characterized by the accumulation of harmful proteins.

Mechanism:

  • The azide group allows for the attachment of a ligand that binds to the target protein while simultaneously recruiting an E3 ligase, leading to ubiquitination and subsequent degradation.

Cellular Studies and Diagnostics

In addition to therapeutic applications, this compound is employed in cellular studies to investigate mannose receptor interactions and cellular uptake mechanisms. This understanding is crucial for developing assays that utilize mannose-binding proteins for diagnostic purposes.

Research Applications:

  • Labeling Biomolecules: Used in tracking and visualizing biomolecules within cellular contexts.
  • Assay Development: Supports the creation of diagnostic tools based on mannose receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyApplicationFindings
PROTAC DevelopmentDemonstrated successful targeting and degradation of specific proteins using this compound linkers.
Mannose Receptor TargetingShowed enhanced binding affinity and cellular uptake in macrophages using mannose-modified nanoparticles.
Drug DeliveryImproved therapeutic efficacy in cancer models through targeted delivery mechanisms facilitated by mannose receptors.

Mechanism of Action

Azido-PEG4-alpha-D-mannose exerts its effects through the azide functional group, which participates in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazoles, facilitating the conjugation of various molecules. The alpha-D-mannose moiety targets specific cells or tissues that express mannose-binding proteins, enhancing the specificity and efficacy of drug delivery systems .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₄H₂₇N₃O₉
  • Molecular weight: 381.38 g/mol
  • Purity: ≥95% (NMR)
  • Storage: -20°C, protected from light and moisture .

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Key Structural Differences

Compound Reactive Group Sugar Moiety PEG Length Key Applications Reference
Azido-PEG4-alpha-D-mannose Azide (-N₃) α-D-mannose PEG4 Targeted drug delivery, imaging
Azido-PEG4-beta-D-glucose Azide (-N₃) β-D-glucose PEG4 Glucose transporter studies
PLGA-PEG-mannosamine Carboxyl (-COOH) D-mannosamine PEG Nanoparticle functionalization
DSPE-TK-PEG-Mannose Thiol (TK linker) α-D-mannose PEG2000 Liposomal drug delivery
Biotin-PEG4-amido-Mal Biotin + Maleimide None PEG4 Avidin-biotin assays

Key Insights:

  • Sugar specificity: α-D-mannose (this compound) targets mannose receptors, while β-D-glucose (Azido-PEG4-beta-D-glucose) interacts with glucose transporters .
  • Polymer backbone: PLGA-PEG-mannosamine uses a biodegradable PLGA copolymer for sustained release, contrasting with the non-degradable PEG4 spacer in this compound .
  • Linker versatility: DSPE-TK-PEG-Mannose incorporates a thiol-sensitive ketothiol (TK) linker for controlled drug release, a feature absent in this compound .

Reactivity and Conjugation Efficiency

Table 2: Reactivity Profiles

Compound Click Chemistry Compatibility Secondary Functionalization Reaction Rate (Relative)
This compound CuAAC, SPAAC (DBCO/BCN) Limited (azide-specific) High
Azido-PEG4-NHS ester CuAAC, SPAAC Amine coupling via NHS ester Moderate
Propargyl-PEG2-beta-D-glucose CuAAC only None Low

Key Insights:

  • This compound supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions, offering flexibility in biological systems .
  • Azido-PEG4-NHS ester allows dual functionalization (azide + NHS ester), enabling sequential conjugation steps, unlike this compound .

Key Insights:

  • The PEG4 spacer in this compound significantly improves solubility and stability compared to shorter PEG chains (e.g., Azido-PEG1-C2-acid) .
  • PLGA-PEG-mannosamine requires organic solvents (e.g., DMF) for solubilization, limiting in vivo applications .

Biological Activity

Azido-PEG4-alpha-D-mannose is a specialized compound that integrates an azide functional group with a polyethylene glycol (PEG) chain and an alpha-D-mannose moiety. This unique structure imparts significant biological activity, particularly in the fields of drug delivery and bioconjugation. This article discusses its biological activity, mechanisms of action, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

  • Azide Group: Facilitates copper-catalyzed click chemistry, allowing for the selective conjugation of biomolecules.
  • PEG4 Spacer: Enhances solubility and biocompatibility, making it suitable for in vivo applications.
  • Alpha-D-Mannose: Targets cells expressing mannose receptors, improving the specificity of drug delivery systems.

Table 1: Key Properties of this compound

PropertyDescription
Molecular WeightVaries based on synthesis
SolubilityHigh solubility in aqueous media
BiocompatibilityCompatible with biological systems
Functional GroupsAzide, PEG, Mannose

This compound primarily exhibits its biological activity through interaction with mannose receptors (MR) found on various immune cells, including macrophages and dendritic cells. These receptors are crucial for mediating endocytosis and cellular uptake of glycosylated molecules. The incorporation of alpha-D-mannose enhances the targeting capability of therapeutic agents, which can lead to improved efficacy in treatments for cancer and infectious diseases.

Mechanistic Pathway

  • Binding to Mannose Receptors: The alpha-D-mannose moiety binds specifically to mannose receptors on immune cells.
  • Endocytosis: This binding facilitates the internalization of the conjugated therapeutic agent into the cell.
  • Targeted Delivery: Enhanced delivery to immune cells can improve therapeutic outcomes while minimizing side effects.

Applications

This compound has diverse applications across biomedical research and therapeutics:

  • Drug Delivery Systems: It is utilized to enhance the targeting of therapeutics to specific cells, particularly in cancer treatment.
  • Bioconjugation: Acts as a linker for proteins, peptides, and nucleic acids, enabling targeted delivery and enhanced therapeutic effects.
  • Diagnostics: Supports the development of assays that utilize mannose-binding proteins for detection purposes.

Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Targeting Macrophages:
    • Research indicates that this compound can significantly enhance the uptake of therapeutics by macrophages through MR-mediated endocytosis. This property is particularly useful in designing targeted therapies for inflammatory diseases.
  • Proteolysis Targeting Chimeras (PROTACs):
    • This compound serves as an essential linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome pathway. This mechanism allows for the targeted elimination of unwanted proteins within cells.
  • Flow Cytometry Studies:
    • Studies employing flow cytometry have demonstrated that compounds conjugated with this compound show increased binding affinity and internalization rates in various cell types, confirming its effectiveness as a targeting agent .

Case Studies

Case Study 1: Cancer Therapy
A study explored the use of this compound conjugated to chemotherapeutic agents aimed at targeting tumor-associated macrophages. The results indicated a significant increase in drug uptake by these cells compared to non-targeted controls, leading to enhanced therapeutic efficacy and reduced systemic toxicity .

Case Study 2: Infectious Disease Treatment
In another investigation, this compound was used to deliver antiviral agents specifically to dendritic cells. The study found that this targeted approach resulted in improved immune responses against viral infections compared to conventional delivery methods .

Q & A

Basic Research Questions

Q. How can researchers ensure high-purity synthesis of Azido-PEG4-alpha-D-mannose, and what analytical methods validate its structural integrity?

  • Methodology :

  • Synthesis : Use copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to conjugate the azido group with target biomolecules. Ensure stoichiometric control to avoid unreacted intermediates .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove excess PEG chains and byproducts. Verify purity via HPLC (>95% by area under the curve) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR for PEG spacer integrity and mannose stereochemistry. Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (theoretical: 381.38 g/mol) .

Q. What experimental strategies optimize the conjugation efficiency of this compound with biomolecules (e.g., proteins, nanoparticles)?

  • Methodology :

  • Reaction Conditions : Conduct pH-dependent optimization (pH 7.5–8.5 for NHS ester coupling) to balance azide reactivity and biomolecule stability. Use molar excess ratios (3:1 to 5:1, PEG:biomolecule) to maximize yield .
  • Validation : Quantify conjugation efficiency via SDS-PAGE (shift in molecular weight) or fluorescence quenching assays (if fluorophores are used). For nanoparticles, dynamic light scattering (DLS) monitors size changes post-conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodology :

  • Solubility Profiling : Perform phase-solubility studies in aqueous buffers (PBS, Tris-HCl) and organic solvents (DMSO, DMF) to identify optimal dissolution conditions. Note that PEG4 spacers enhance aqueous solubility, but mannose hydrophilicity may dominate in polar solvents .
  • Contradiction Analysis : Compare results with structurally analogous compounds (e.g., DSPE-TK-PEG-Mannose) to isolate PEG4-specific effects. Use molecular dynamics simulations to model solvent interactions .

Q. What experimental designs assess the targeting efficiency of mannose-functionalized conjugates in vitro and in vivo?

  • Methodology :

  • In Vitro : Use mannose receptor-expressing cells (e.g., dendritic cells) to measure uptake via flow cytometry (FITC-labeled conjugates) or confocal microscopy. Compete with free mannose to confirm receptor specificity .
  • In Vivo : Employ biodistribution studies in murine models. Administer 68^{68}Ga- or 18^{18}F-labeled conjugates and track accumulation in target tissues (e.g., liver, lymph nodes) via PET/CT imaging. Include negative controls (non-mannose PEG conjugates) .

Q. How should researchers address batch-to-batch variability in this compound synthesis, particularly in PEG spacer length and azide functionality?

  • Methodology :

  • Quality Control : Implement strict batch testing protocols:
  • PEG Length : SEC-MALS (multi-angle light scattering) ensures consistent PEG4 chain length.
  • Azide Functionality : Quantify reactive azides via IR spectroscopy (2100 cm1^{-1} peak) or a copper-catalyzed click reaction with a fluorescent alkyne probe .
  • Root-Cause Analysis : Use design of experiments (DoE) to identify critical synthesis parameters (e.g., reaction time, temperature) contributing to variability .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in mannose-mediated targeting studies?

  • Methodology :

  • Dose-Response Modeling : Fit data to a sigmoidal curve (Hill equation) to determine EC50_{50} values. Compare with non-targeted conjugates using ANOVA (α = 0.05).
  • Error Mitigation : Account for batch variability by normalizing data to internal controls (e.g., housekeeping proteins in Western blots) .

Q. How can researchers validate the specificity of this compound interactions in complex biological matrices?

  • Methodology :

  • Competitive Binding Assays : Pre-incubate cells or tissues with free mannose (1–10 mM) to block receptors. Measure reduction in conjugate binding via fluorescence or radiolabel quantification.
  • Proteomic Profiling : Use pull-down assays followed by LC-MS/MS to identify off-target proteins interacting with the PEG4 spacer .

Research Design Considerations

Q. What ethical and safety protocols are critical when handling this compound in biological studies?

  • Guidelines :

  • Safety : Follow GHS protocols for azide handling (H302, H315, H319, H335), including PPE (gloves, goggles) and fume hood use. Neutralize waste with sodium hypochlorite to degrade azides .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (e.g., IACUC) and minimize sample sizes via power analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Azido-PEG4-alpha-D-mannose
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Azido-PEG4-alpha-D-mannose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.